N~1~-(2-CHLOROPHENYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
This compound features a 2-chlorophenyl group attached to the acetamide nitrogen and a sulfanyl-linked 6-oxo-4-phenyl-1,6-dihydropyrimidine moiety. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors with hydrophobic binding pockets .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-8-4-5-9-14(13)20-17(24)11-25-18-21-15(10-16(23)22-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYVTIHROZRRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(2-Chlorophenyl)-2-[(6-Oxo-4-Phenyl-1,6-Dihydro-2-Pyrimidinyl)Sulfanyl]Acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a chlorophenyl group and a pyrimidinyl moiety linked through a sulfanyl group to an acetamide. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Enzyme Inhibition : Potential to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- Antitumor Activity : Some derivatives have shown promise in cancer therapy.
Antimicrobial Activity
A study focusing on N-(substituted phenyl)-2-chloroacetamides found that these compounds demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effects against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans . The effectiveness is attributed to the lipophilicity of the chlorinated phenyl ring, which enhances membrane permeability.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit AChE and urease. Inhibitors of AChE are significant for treating neurodegenerative diseases, while urease inhibitors are relevant in managing urinary infections.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 5.0 |
| Urease | 3.5 |
The above data indicates promising inhibitory effects that warrant further exploration in drug development.
Case Studies
Several studies have synthesized derivatives of N-(substituted phenyl)-2-chloroacetamides to assess their biological activities. For instance:
- Antimicrobial Study : A series of chloroacetamides were tested against multiple bacterial strains, confirming their effectiveness and establishing structure-activity relationships (SAR). The presence of halogenated groups significantly influenced their antimicrobial potency .
- Enzyme Inhibition Analysis : Research on similar compounds demonstrated strong inhibitory effects against AChE and urease, suggesting potential therapeutic applications for neurological disorders and urinary tract infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
N-Hydroxy-2-[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-yl)Sulfanyl]Acetamide
- Structure : Replaces the 2-chlorophenyl group with a hydroxylamine (-NHOH) substituent.
- Molecular Formula : C₁₂H₁₁N₃O₃S.
- However, reduced lipophilicity may limit membrane permeability .
N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-2-[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-yl)Thio]Acetamide
- Structure : The acetamide nitrogen is bonded to a 5-isopropyl-1,3,4-thiadiazole ring.
- Molecular Formula : C₁₇H₁₇N₅O₂S₂.
- Key Differences: The thiadiazole group introduces additional heteroatoms (N, S), which may enhance interactions with metal ions or polar residues in biological targets.
Pyrimidine Ring Modifications
N-(2-Chlorophenyl)-2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)Acetamide
- Structure : The pyrimidine ring lacks the 6-oxo and 4-phenyl groups, instead bearing 4,6-dimethyl substituents.
- The absence of the 6-oxo group reduces hydrogen-bonding capability, which may affect solubility or target affinity .
Heterocyclic System Replacements
2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide
- Structure : Replaces the pyrimidine ring with a 5-mercapto-1,3,4-thiadiazole moiety.
- Physical Properties : Melting point 212–216°C, yield 82%.
- This could confer distinct pharmacokinetic or toxicological profiles compared to the pyrimidine-based compound .
Data Tables
Table 2: Functional Group Impact on Properties
| Functional Group | Impact on Properties | Example Compound |
|---|---|---|
| 6-Oxo-4-phenylpyrimidine | Enhances hydrogen bonding; increases steric bulk and lipophilicity | Target Compound |
| 4,6-Dimethylpyrimidine | Reduces polarity; elevates electron density for electrophilic reactions | N-(2-Chlorophenyl)-2-(4,6-dimethyl...) |
| Thiadiazole with -SH | Introduces redox activity and metal chelation potential | 2-(2-Chlorophenyl)-N-(5-mercapto...) |
| Hydroxylamine (-NHOH) | Increases solubility via hydrogen bonding; reduces membrane permeability | N-Hydroxy analog |
Research Findings and Implications
- Hydrogen Bonding : The 6-oxo group in the target compound likely participates in strong hydrogen bonds, as described in Etter’s graph-set analysis . This contrasts with the dimethylpyrimidine analog, which relies on weaker van der Waals interactions.
- Synthetic Yields : Compounds with thiadiazole or benzimidazole cores (e.g., ) show moderate to high yields (72–87%), suggesting robust synthetic routes despite structural complexity .
- Biological Relevance: The 2-chlorophenyl group is a common pharmacophore in antifungal and antitumor agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
